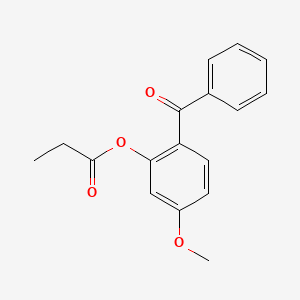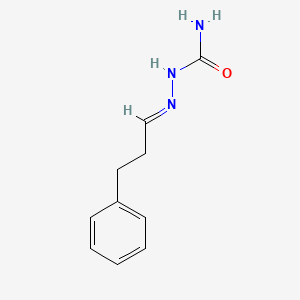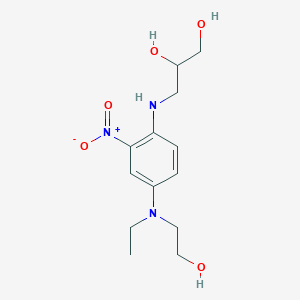
2-Methylpentyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentyl acrylate is an organic compound belonging to the family of acrylates, which are esters of acrylic acid. This compound is characterized by its chemical formula C9H16O2 and is known for its applications in polymer formulations due to its reactive α,β-unsaturated carboxyl structure . Acrylates, including this compound, are widely used in the production of plastics, adhesives, coatings, and other materials due to their desirable properties such as flexibility, resistance to heat and aging, and clarity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpentyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylpentanol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for efficient and controlled synthesis of the compound by reacting acrylic acid with 2-methylpentanol in the presence of a catalyst. Continuous flow processes are preferred in industrial production due to their ability to minimize side reactions and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: The α,β-unsaturated carboxyl structure of this compound makes it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound.
Addition Reactions: Nucleophiles such as thiols can add to the double bond of this compound under mild conditions.
Major Products Formed:
Applications De Recherche Scientifique
2-Methylpentyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility and clarity.
Medicine: Explored for its use in the development of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of adhesives, coatings, and plastics due to its desirable properties.
Mécanisme D'action
The mechanism of action of 2-Methylpentyl acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl structure allows it to undergo polymerization and addition reactions. In polymerization, the double bond of the acrylate group reacts with initiators to form long polymer chains. In addition reactions, nucleophiles add to the double bond, forming adducts .
Comparaison Avec Des Composés Similaires
Butyl Acrylate: Similar in structure but with a butyl group instead of a 2-methylpentyl group.
2-Ethylhexyl Acrylate: Another acrylate ester with a longer alkyl chain.
Methyl Methacrylate: A methacrylate ester with a methyl group.
Uniqueness of 2-Methylpentyl Acrylate: this compound is unique due to its specific alkyl group, which imparts distinct properties such as flexibility and clarity to the resulting polymers. This makes it particularly suitable for applications requiring these properties, such as coatings and adhesives .
Propriétés
Numéro CAS |
3953-30-8 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-methylpentyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-11-9(10)5-2/h5,8H,2,4,6-7H2,1,3H3 |
Clé InChI |
SEDMFAYCVMLBFB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)

![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)


